molecular formula C24H26N2O2 B6081884 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline

4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline

Cat. No. B6081884
M. Wt: 374.5 g/mol
InChI Key: QIJMBASWAITDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline, also known as AZQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AZQ belongs to the class of quinoline derivatives and has been shown to possess a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline is not fully understood. However, it has been suggested that 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In addition, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been shown to possess a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In addition, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been shown to reduce the accumulation of amyloid beta, a protein associated with Alzheimer's disease, in vitro. Furthermore, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline in lab experiments is its ability to inhibit the activity of topoisomerase II, which makes it a useful tool for studying DNA replication and repair. In addition, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been shown to possess anticancer and neuroprotective properties, making it a promising compound for drug development. However, one limitation of using 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline. One area of research is to further investigate its mechanism of action, particularly its interaction with topoisomerase II. Another area of research is to study the efficacy of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline in vivo, both as a standalone drug and in combination with chemotherapy drugs. Furthermore, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline could be studied for its potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease. Finally, future research could focus on developing more potent and selective derivatives of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline for drug development.

Synthesis Methods

The synthesis of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline involves the reaction of 4-(4-ethoxyphenyl)-2-trifluoromethylquinoline with 1-azepanecarboxylic acid in the presence of a catalyst. The reaction proceeds via an amidation reaction, resulting in the formation of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline. The purity of the final compound can be improved through recrystallization or chromatography techniques.

Scientific Research Applications

4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been studied for its potential applications in cancer research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been found to enhance the efficacy of chemotherapy drugs when used in combination. Furthermore, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

azepan-1-yl-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-2-28-19-13-11-18(12-14-19)23-17-21(20-9-5-6-10-22(20)25-23)24(27)26-15-7-3-4-8-16-26/h5-6,9-14,17H,2-4,7-8,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJMBASWAITDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl[2-(4-ethoxyphenyl)quinolin-4-yl]methanone

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